
Benzenamine, N-chloro-3-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Benzenamine, N-chloro-3-nitro-, can be synthesized through several methods. One common approach involves the nitration of N-chloroaniline. The nitration process typically uses concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Another method involves the chlorination of 3-nitroaniline. This process uses chlorine gas (Cl2) or sodium hypochlorite (NaOCl) as the chlorinating agents. The reaction is conducted in an aqueous or organic solvent, and the temperature is carefully controlled to achieve the desired product .
Industrial Production Methods
In industrial settings, the production of Benzenamine, N-chloro-3-nitro-, often involves large-scale nitration and chlorination processes. These processes are optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors and advanced separation techniques ensures efficient production and minimal environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
Benzenamine, N-chloro-3-nitro-, undergoes various chemical reactions, including:
Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2), and other oxidizing agents.
Reduction: Iron (Fe) and hydrochloric acid (HCl), catalytic hydrogenation.
Substitution: Hydroxide ions (OH-), amines, and other nucleophiles.
Major Products Formed
Oxidation: Nitrobenzene derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benzenamine, N-chloro-3-nitro-, has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Benzenamine, N-chloro-3-nitro-, involves its reactivity with various molecular targets. The nitro group is highly electron-withdrawing, which influences the compound’s reactivity and interactions with other molecules. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives . The amine group can form hydrogen bonds and interact with biological molecules, potentially affecting their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenamine, 3-nitro-: Lacks the chloro group, making it less reactive in nucleophilic substitution reactions.
Benzenamine, N-chloro-: Lacks the nitro group, resulting in different reactivity and applications.
Nitrobenzene: Lacks both the amine and chloro groups, leading to distinct chemical properties and uses.
Uniqueness
Benzenamine, N-chloro-3-nitro-, is unique due to the presence of both nitro and chloro groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo multiple types of reactions makes it valuable in various research and industrial applications .
Eigenschaften
CAS-Nummer |
57218-03-8 |
|---|---|
Molekularformel |
C6H5ClN2O2 |
Molekulargewicht |
172.57 g/mol |
IUPAC-Name |
N-chloro-3-nitroaniline |
InChI |
InChI=1S/C6H5ClN2O2/c7-8-5-2-1-3-6(4-5)9(10)11/h1-4,8H |
InChI-Schlüssel |
ZRQSYIAOCGKOJI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


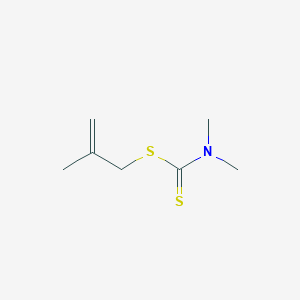

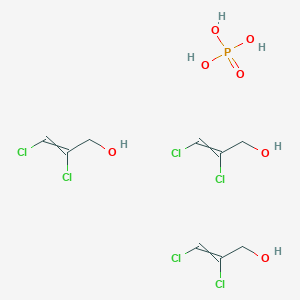

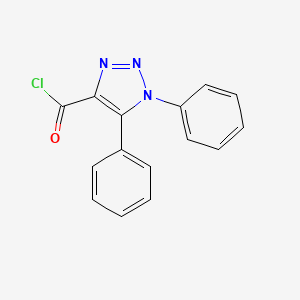
![Difluoro[bis(trifluoromethyl)]germane](/img/structure/B14633757.png)

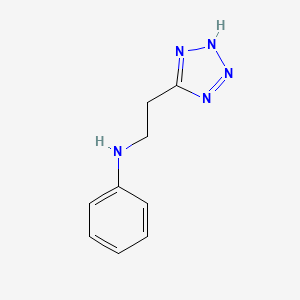

![4-Oxo-7-[(5-phenoxypentyl)oxy]-4H-1-benzopyran-2-carboxylic acid](/img/structure/B14633777.png)

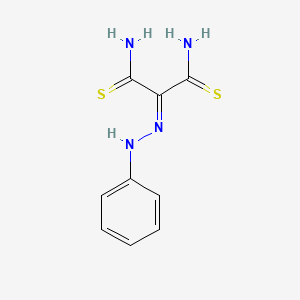
![2,3-Diphenyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14633795.png)
![1-[1-Ethyl-4-(3-hydroxyphenyl)piperidin-4-yl]propan-1-one](/img/structure/B14633796.png)
